molecular formula C5H14NO2P B8612466 (2-Amino-ethyl)-methyl-phosphinic acid ethyl ester

(2-Amino-ethyl)-methyl-phosphinic acid ethyl ester

Cat. No. B8612466
M. Wt: 151.14 g/mol
InChI Key: OUJHAEXJBIOGNQ-UHFFFAOYSA-N
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Patent
US08765722B2

Procedure details

(2-Benzyloxycarbonylamino-ethyl)-methyl-phosphinic acid ethyl ester (1.3 g, 4.56 mmol) and 10% Pd/C (485 mg) were combined in a flask and EtOH (46 mL) was added. The reaction flask atmosphere was exchanged for H2 and the reaction was run at room temperature until complete, as determined by TLC (eluent: 100% EtOAc). The reaction was then filtered through Supercell NF and the filtrate was concentrated to yield (2-amino-ethyl)-methyl-phosphinic acid ethyl ester (615 mg, 90%) as a yellow oil in which white crystals began to form under high vacuum.
Name
(2-Benzyloxycarbonylamino-ethyl)-methyl-phosphinic acid ethyl ester
Quantity
1.3 g
Type
reactant
Reaction Step One
Name
Quantity
485 mg
Type
catalyst
Reaction Step One
Name
Quantity
46 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][P:4]([CH2:7][CH2:8][NH:9]C(OCC1C=CC=CC=1)=O)([CH3:6])=[O:5])[CH3:2].CCO>[Pd].CCOC(C)=O>[CH2:1]([O:3][P:4]([CH2:7][CH2:8][NH2:9])([CH3:6])=[O:5])[CH3:2]

Inputs

Step One
Name
(2-Benzyloxycarbonylamino-ethyl)-methyl-phosphinic acid ethyl ester
Quantity
1.3 g
Type
reactant
Smiles
C(C)OP(=O)(C)CCNC(=O)OCC1=CC=CC=C1
Name
Quantity
485 mg
Type
catalyst
Smiles
[Pd]
Step Two
Name
Quantity
46 mL
Type
reactant
Smiles
CCO
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was run at room temperature
FILTRATION
Type
FILTRATION
Details
The reaction was then filtered through Supercell NF
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated

Outcomes

Product
Name
Type
product
Smiles
C(C)OP(=O)(C)CCN
Measurements
Type Value Analysis
AMOUNT: MASS 615 mg
YIELD: PERCENTYIELD 90%
YIELD: CALCULATEDPERCENTYIELD 89.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.